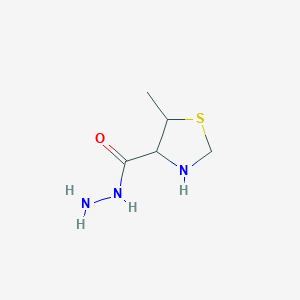
5-Methyl-1,3-thiazolidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3-thiazolidine-4-carbohydrazide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3-thiazolidine-4-carbohydrazide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction can be carried out in various solvents, including ethanol, methanol, or water, and often requires heating to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield . The use of catalysts, such as acids or bases, can also enhance the reaction rate and selectivity . Green chemistry approaches, including the use of environmentally friendly solvents and catalysts, are increasingly being explored to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-1,3-thiazolidine-4-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines . Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, into the thiazolidine ring .
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,3-thiazolidine-4-carbohydrazide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3-thiazolidine-4-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, its antioxidant properties can protect cells from oxidative stress and damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.
Thiadiazole: Contains an additional nitrogen atom in the ring, leading to different chemical and biological properties.
Thiazolidinone: A derivative of thiazolidine with a carbonyl group at the 2-position.
Uniqueness
5-Methyl-1,3-thiazolidine-4-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity . This compound’s ability to undergo various chemical modifications and its diverse range of biological activities make it a valuable scaffold in drug discovery and development .
Eigenschaften
CAS-Nummer |
98137-77-0 |
|---|---|
Molekularformel |
C5H11N3OS |
Molekulargewicht |
161.23 g/mol |
IUPAC-Name |
5-methyl-1,3-thiazolidine-4-carbohydrazide |
InChI |
InChI=1S/C5H11N3OS/c1-3-4(5(9)8-6)7-2-10-3/h3-4,7H,2,6H2,1H3,(H,8,9) |
InChI-Schlüssel |
FBMWKVFMRTXOHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NCS1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
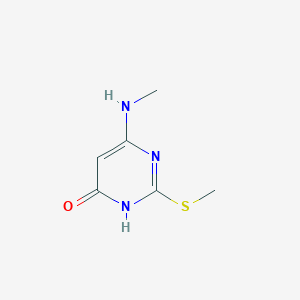
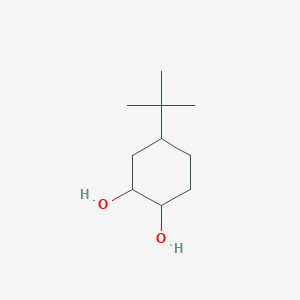

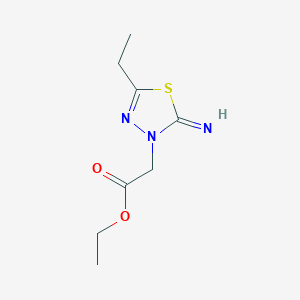
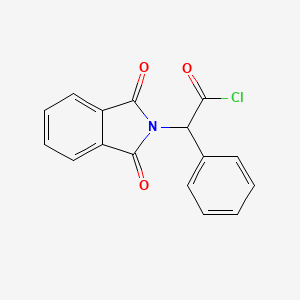
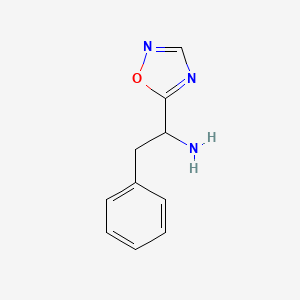
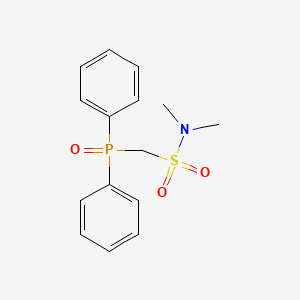
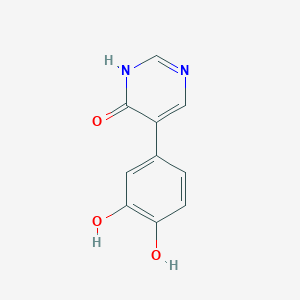
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
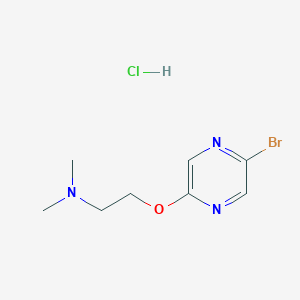
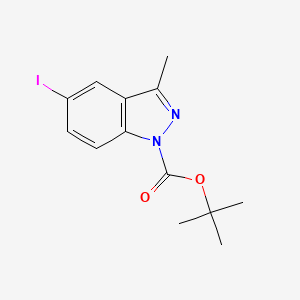
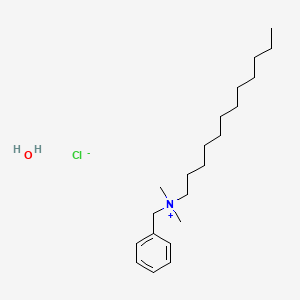
![7-Bromo-2-(hydroxymethyl)-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13104284.png)
